molecular formula C12H12IN5OS B11696784 (4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11696784
M. Wt: 401.23 g/mol
InChI Key: MVINVWZAPHJQCJ-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an iodine atom, a hydrazinylidene group, and a pyrazole ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-iodo-2-methylphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazinylidene intermediate.

    Cyclization to form the pyrazole ring: The hydrazinylidene intermediate is then reacted with a suitable diketone or β-ketoester under reflux conditions to form the pyrazole ring.

    Introduction of the carbothioamide group: The final step involves the reaction of the pyrazole intermediate with a thiocarbamide reagent under mild conditions to introduce the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Condensation: Aldehydes, ketones, and other carbonyl compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, substitution may yield various substituted derivatives, and condensation may yield larger, more complex molecules.

Scientific Research Applications

(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[2-(4-iodo-2-methylphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the iodine atom, hydrazinylidene group, and pyrazole ring sets it apart from other similar compounds, making it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C12H12IN5OS

Molecular Weight

401.23 g/mol

IUPAC Name

4-[(4-iodo-2-methylphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C12H12IN5OS/c1-6-5-8(13)3-4-9(6)15-16-10-7(2)17-18(11(10)19)12(14)20/h3-5,17H,1-2H3,(H2,14,20)

InChI Key

MVINVWZAPHJQCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)N=NC2=C(NN(C2=O)C(=S)N)C

Origin of Product

United States

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